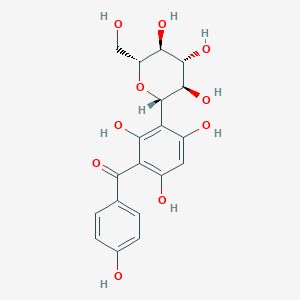

Iriflophénone 3-C-glucoside

Vue d'ensemble

Description

L'iriflophénone 3-C-glucoside est un dérivé de la benzophénone connu pour ses diverses activités biologiques. Il est principalement isolé de diverses sources végétales telles que l'Aquilaria crassna, l'Aquilaria sinensis, l'Aquilaria malaccensis, le Cyclopia genistoides, le Mangifera indica et le Dryopteris ramosa .

Applications De Recherche Scientifique

Antidiabetic Activity

Iriflophenone 3-C-glucoside has been shown to possess strong α-glucosidase inhibition activity, surpassing that of acarbose, a standard drug used for diabetes management. This inhibition can help regulate blood sugar levels by slowing carbohydrate digestion and absorption in the intestines .

Anti-inflammatory Effects

Research indicates that extracts containing Iriflophenone 3-C-glucoside significantly inhibit pro-inflammatory cytokines such as IL-1α and IL-8. The aqueous extract from Aquilaria crassna demonstrated notable anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Antioxidant Activity

While Iriflophenone 3-C-glucoside did not show radical scavenging ability against DPPH radicals, it effectively scavenged ABTS and peroxyl radicals. This antioxidant capacity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases .

Antimicrobial Activity

Iriflophenone 3-C-glucoside exhibits significant antibacterial activity against several pathogenic bacteria. In studies, it showed minimal inhibitory concentrations (MIC) of approximately 31.1 µg/mL against Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Study on Antibacterial Potential

In a study focusing on Dryopteris ramosa, researchers isolated Iriflophenone 3-C-glucoside and assessed its antibacterial properties using the agar-well diffusion method. The compound demonstrated strong antibacterial activity against multiple strains, further validating its ethnomedicinal use in treating gastrointestinal infections in traditional practices .

Cytotoxicity Assessment

The cytotoxicity of Iriflophenone 3-C-glucoside was evaluated using the brine shrimp lethality test (BSLT). The results indicated a low LD50 value of 10.037 µg/mL, suggesting that while it possesses some level of toxicity, it may not be considered highly cytotoxic compared to other compounds .

Enzyme-Linked Immunosorbent Assay (ELISA) Development

An ELISA method was developed specifically for the quantification of Iriflophenone 3-C-glucoside in plant extracts. This assay demonstrated high specificity and reliability, facilitating the quality control of products derived from Aquilaria spp. The antibody produced showed low cross-reactivity with similar compounds, ensuring accurate measurement .

Data Summary

Mécanisme D'action

Target of Action

Iriflophenone 3-C-glucoside (IPG) primarily targets the glucose metabolism in the body . It has been found to have a significant impact on fasting blood glucose levels and glucose uptake . This suggests that its primary targets could be the enzymes and transporters involved in glucose metabolism.

Mode of Action

IPG interacts with its targets to lower blood glucose levels and enhance glucose uptake . It has been found to lower blood glucose levels by 46.4%, which is comparable to the effect of insulin . It also enhances glucose uptake by 153%, suggesting that it increases the efficiency of glucose transportation .

Pharmacokinetics

Its significant impact on fasting blood glucose levels and glucose uptake suggests that it has good bioavailability .

Result of Action

The primary result of IPG’s action is the lowering of fasting blood glucose levels and the enhancement of glucose uptake . This suggests that it could have potential applications in the management of diabetes.

Action Environment

The action of IPG can be influenced by various environmental factors. For instance, the extraction parameters of IPG can affect its yield and, consequently, its efficacy . Furthermore, the action of IPG can also be influenced by the physiological environment, such as the presence of other metabolites and the pH of the body fluids .

Analyse Biochimique

Biochemical Properties

Iriflophenone 3-C-glucoside has been found to interact with various biomolecules, particularly in the context of glucose metabolism . It has been shown to enhance glucose uptake by rat adipocytes, suggesting that it interacts with proteins involved in glucose transport .

Cellular Effects

In terms of cellular effects, Iriflophenone 3-C-glucoside has been shown to lower fasting blood glucose levels in mice . This suggests that it influences cell function, potentially impacting cell signaling pathways and cellular metabolism related to glucose regulation .

Molecular Mechanism

Its ability to lower blood glucose levels and enhance glucose uptake suggests that it may interact with biomolecules involved in glucose metabolism

Temporal Effects in Laboratory Settings

The temporal effects of Iriflophenone 3-C-glucoside in laboratory settings have not been extensively studied. Its effects on lowering blood glucose levels and enhancing glucose uptake were observed in studies using mice and rat adipocytes .

Dosage Effects in Animal Models

In animal models, Iriflophenone 3-C-glucoside has been shown to lower blood glucose levels in a dose-dependent manner

Metabolic Pathways

Its effects on glucose metabolism suggest that it may interact with enzymes or cofactors involved in this pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'iriflophénone 3-C-glucoside peut être isolé à partir de sources végétales en utilisant des techniques de chromatographie sur colonne. Par exemple, la fraction aqueuse de Dryopteris ramosa est soumise à une chromatographie sur Sephadex LH20, suivie d'une chromatographie sur gel de silice MPLC 60, et purifiée par CCM préparative . Des techniques spectroscopiques telles que l'UV-Vis, la MS et la RMN 1&2D sont utilisées pour l'élucidation structurale .

Méthodes de production industrielle

Les méthodes de production industrielle de l'this compound ne sont pas bien documentées. Les processus d'extraction et de purification à partir de sources végétales peuvent être mis à l'échelle pour des applications industrielles. L'utilisation de techniques chromatographiques avancées et de méthodes spectroscopiques garantit la pureté et la qualité du composé .

Analyse Des Réactions Chimiques

Types de réactions

L'iriflophénone 3-C-glucoside subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il a été démontré qu'il avait une activité antioxydante, piégeant les radicaux ABTS et peroxyles .

Réactifs et conditions communs

Les réactifs couramment utilisés dans les réactions impliquant l'this compound comprennent des agents oxydants pour les tests d'activité antioxydante. Le composé ne présente pas de capacité de piégeage des radicaux contre le DPPH mais piège efficacement les radicaux ABTS et peroxyles .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, son activité antioxydante conduit à la formation d'espèces radicalaires moins réactives .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans les tests d'activité antioxydante.

Médecine : Il a des propriétés antidiabétiques, abaissant les taux de glycémie à jeun et améliorant l'absorption du glucose.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec diverses cibles moléculaires et voies :

Activité antidiabétique : Il abaisse les taux de glycémie à jeun en augmentant l'absorption du glucose dans les adipocytes.

Activité antioxydante : Il piège les radicaux ABTS et peroxyles, réduisant le stress oxydatif.

Activité antibactérienne : Le composé perturbe les parois cellulaires bactériennes, entraînant la mort cellulaire.

Comparaison Avec Des Composés Similaires

L'iriflophénone 3-C-glucoside est unique en raison de ses diverses activités biologiques. Parmi les composés similaires, on trouve :

Mangiférine : Un autre dérivé de la benzophénone présentant des propriétés antioxydantes et antidiabétiques.

Quercétine : Un flavonoïde à forte activité antioxydante.

Kaempférol : Un flavonoïde connu pour ses propriétés anti-inflammatoires et antioxydantes.

L'this compound se distingue par ses activités antibactériennes, antidiabétiques et antioxydantes combinées, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles .

Activité Biologique

Iriflophenone 3-C-glucoside (IPG) is a compound derived from various plant sources, notably from the Aquilaria species and Cyclopia genistoides. This article explores its biological activities, particularly focusing on its antidiabetic, antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

Iriflophenone 3-C-glucoside is a benzophenone derivative characterized by its unique structure that contributes to its biological activities. The molecular formula is with a molecular weight of approximately 409.13 g/mol. It exhibits significant pharmacological potential due to its ability to interact with various biological pathways.

Antidiabetic Activity

Mechanism of Action

The antidiabetic effects of IPG have been well-documented. Studies indicate that it enhances glucose uptake in adipocytes and exhibits α-glucosidase inhibitory activity, which is crucial for managing blood glucose levels. In one study, IPG was shown to lower fasting blood glucose levels by up to 46.4%, comparable to insulin's effect .

Experimental Findings

In an experiment involving streptozotocin-induced diabetic mice, IPG administration resulted in significant reductions in blood glucose levels. The following table summarizes the effects of various treatments on fasting blood glucose:

| Treatment | Fasting Blood Glucose Reduction (%) |

|---|---|

| Methanolic Extract (1 g/kg) | 40.3 |

| Iriflophenone 3-C-glucoside (0.47 g/kg) | 46.4 |

| Insulin (8 U/kg) | 41.5 |

The enhancement of glucose uptake into rat adipocytes was also notable, with increases of 153% and 154% at concentrations of 0.25 and 2.5 μM, respectively .

Antioxidant Activity

IPG has been evaluated for its antioxidant capabilities. While it did not exhibit radical scavenging activity against DPPH (2,2-diphenylpicrylhydrazyl), it showed effectiveness in scavenging ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) and peroxyl radicals . This suggests that IPG can protect cells from oxidative stress through different mechanisms.

Anti-inflammatory Activity

Research indicates that IPG possesses anti-inflammatory properties, which may contribute to its overall health benefits. The aqueous extract of Aquilaria crassna, which contains IPG, demonstrated significant anti-inflammatory effects in various models .

Antimicrobial Activity

IPG has also been studied for its antimicrobial properties. It has shown effectiveness against several bacterial strains including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. This activity highlights its potential as a therapeutic agent in treating infections caused by these pathogens .

Case Studies and Research Findings

- Diabetes Management : A study involving diabetic mice demonstrated that IPG significantly reduced fasting blood glucose levels when compared to control groups receiving no treatment or placebo .

- Antioxidant Efficacy : In vitro assays indicated that while IPG lacked DPPH scavenging ability, it effectively reduced oxidative stress markers in cell cultures exposed to oxidative agents .

- Antimicrobial Testing : In vitro tests confirmed the antibacterial properties of IPG against common pathogenic bacteria, suggesting its application in developing new antimicrobial therapies .

Propriétés

IUPAC Name |

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYKNVLTMWYEFA-ZJKJAXBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904231 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104669-02-5 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there analytical methods available to quantify Iriflophenone 3-C-glucoside in Cyclopia genistoides?

A: Yes, researchers successfully isolated and quantified Iriflophenone 3-C-glucoside from Cyclopia genistoides using High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD). [] This technique allows for the separation and quantification of individual compounds within a complex mixture, enabling researchers to accurately determine the concentration of Iriflophenone 3-C-glucoside in plant extracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.